molecular formula C6H2BrCl3O2S B1271908 4-Bromo-2,6-dichlorobenzenesulfonyl chloride CAS No. 351003-54-8

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Cat. No.: B1271908
CAS No.: 351003-54-8
M. Wt: 324.4 g/mol
InChI Key: CKJIKXAPXLPSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrCl3O2S. It is a white to cream-colored crystalline powder or solid with a melting point of 37-42°C . This compound is primarily used in organic synthesis as a sulfonylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2,6-dichlorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is the corresponding sulfonamide.

    Oxidation: The major products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

4-Bromo-2,6-dichlorobenzenesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzenesulfonyl chloride
  • 4-Bromo-2-methylbenzenesulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride

Uniqueness

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. This makes it a valuable reagent in organic synthesis compared to its analogs .

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJIKXAPXLPSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372085
Record name 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-54-8
Record name 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.